molecular formula C10H14BClO3 B1276505 4-Butoxy-3-chlorophenylboronic acid CAS No. 480438-55-9

4-Butoxy-3-chlorophenylboronic acid

Cat. No.: B1276505
CAS No.: 480438-55-9
M. Wt: 228.48 g/mol
InChI Key: AOKJNAVCTPBFPJ-UHFFFAOYSA-N
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Description

4-Butoxy-3-chlorophenylboronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BClO₃. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its butoxy and chlorophenyl groups attached to a boronic acid moiety, making it a versatile reagent in various chemical transformations .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chlorophenylboronic acid typically involves the reaction of 4-butoxy-3-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Butoxy-3-chlorophenyl magnesium bromide+Trimethyl borate4-Butoxy-3-chlorophenylboronic acid\text{4-Butoxy-3-chlorophenyl magnesium bromide} + \text{Trimethyl borate} \rightarrow \text{this compound} 4-Butoxy-3-chlorophenyl magnesium bromide+Trimethyl borate→4-Butoxy-3-chlorophenylboronic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-chlorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

4-Butoxy-3-chlorophenylboronic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 4-Phenoxyphenylboronic acid
  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester

Comparison: 4-Butoxy-3-chlorophenylboronic acid is unique due to its butoxy and chlorophenyl groups, which provide distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in terms of solubility and stability, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(4-butoxy-3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKJNAVCTPBFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409524
Record name 4-Butoxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-55-9
Record name 4-Butoxy-3-chlorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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